

Comprehensive Spectroscopic Elucidation of 3-Ethynyl-4-methyl-1H-pyrazole: A Technical Guide

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Compound of Interest

Compound Name: 3-ethynyl-4-methyl-1H-pyrazole

CAS No.: 2137742-39-1

Cat. No.: B6618606

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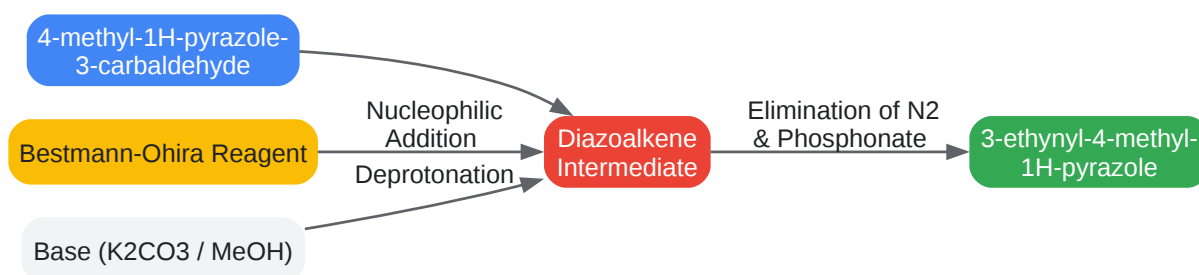
As a Senior Application Scientist, I approach the structural elucidation of heterocyclic building blocks not merely as an exercise in data collection, but as a rigorous validation of chemical identity and purity. **3-ethynyl-4-methyl-1H-pyrazole** (CAS: 2137742-39-1)^[1] is a highly versatile bifunctional scaffold increasingly utilized in medicinal chemistry and click-chemistry applications. However, it presents unique analytical challenges due to its annular tautomerism and the electronic interplay between the electron-rich pyrazole core and the electron-withdrawing ethynyl moiety.

This whitepaper provides an authoritative, self-validating framework for the multiparametric spectroscopic characterization of **3-ethynyl-4-methyl-1H-pyrazole**.

Chemical Context & Synthetic Homologation

To establish an accurate spectroscopic baseline, one must first understand the synthetic origin of the analyte, as this dictates the potential impurity profile. The standard preparation of **3-ethynyl-4-methyl-1H-pyrazole** involves the homologation of 4-methyl-1H-pyrazole-3-carbaldehyde^[2].

Causality in Experimental Design: We utilize the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) rather than the traditional Corey-Fuchs reaction[3]. The Corey-Fuchs method requires strongly basic conditions (e.g., n-BuLi) which can deprotonate the pyrazole nitrogen, leading to unwanted N-alkylation, polymerization, or decomposition. In contrast, the Bestmann-Ohira homologation proceeds under mild basic conditions (K_2CO_3 in MeOH), perfectly tolerating the unprotected pyrazole N-H while cleanly yielding the terminal alkyne.



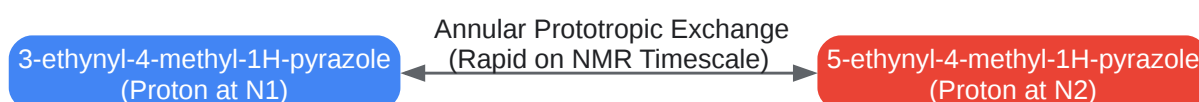
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Caption: Logical reaction pathway for the Bestmann-Ohira homologation yielding the target alkyne.

Annular Tautomerism Dynamics

A critical factor in the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of pyrazoles is annular prototropic tautomerism[4]. In solution, the proton rapidly exchanges between the N1 and N2 positions.

Causality in Solvent Selection: If analyzed in a non-polar solvent like $CDCl_3$, this exchange occurs at an intermediate rate on the NMR timescale, resulting in severe line broadening that obscures the C5-H and N-H signals. By utilizing $DMSO-d_6$, the strong hydrogen-bond accepting nature of the solvent stabilizes the individual tautomers, slowing the exchange rate slightly and yielding sharper, highly resolved resonances necessary for precise integration[4].

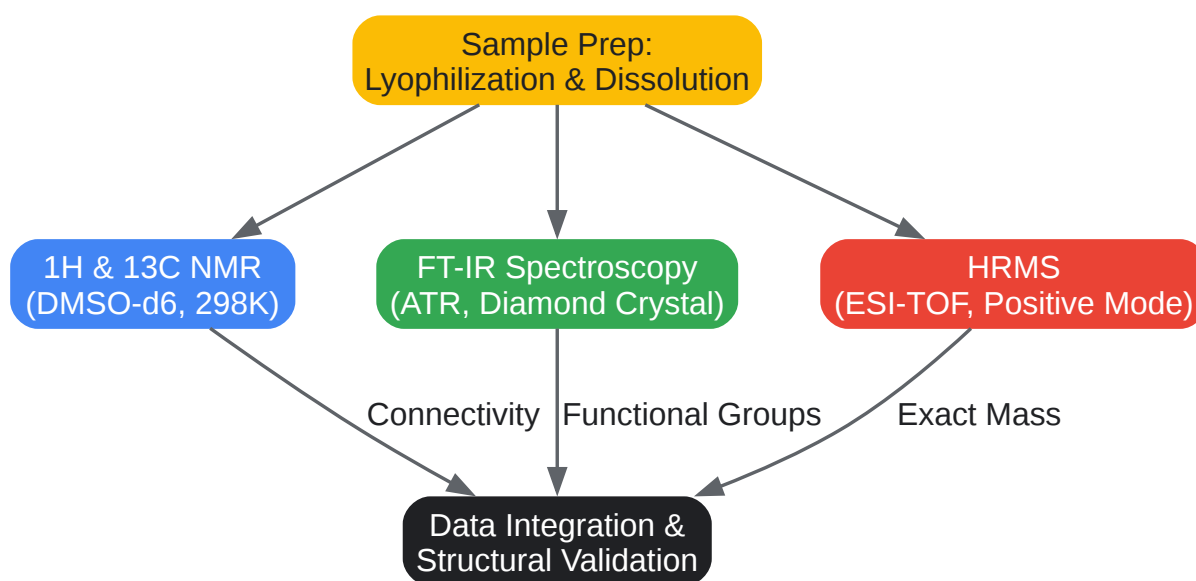


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Caption: Annular tautomeric equilibrium of the pyrazole core affecting spectroscopic resolution.

Self-Validating Analytical Workflows

To ensure absolute trustworthiness in our structural elucidation, every analytical technique is deployed as a self-validating system.



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Caption: Self-validating multiparametric analytical workflow for structural characterization.

Protocol 1: Nuclear Magnetic Resonance (NMR)

- Preparation: Dissolve 15 mg of the lyophilized analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS).
- Acquisition: Acquire ¹H NMR at 298 K using a 400 MHz spectrometer (16 scans, 90° pulse, relaxation delay 2.0 s). Acquire ¹³C NMR at 100 MHz (1024 scans).
- Self-Validation Check: Calibrate the chemical shift strictly to the TMS internal standard (0.00 ppm). The integration of the allylic methyl singlet must be set to exactly 3.00. The protocol is

validated if, and only if, the C5-H, alkyne C-H, and N-H signals subsequently integrate to 1.00 ± 0.05 .

Protocol 2: Attenuated Total Reflectance FT-IR (ATR-FTIR)

- Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a 32-scan background spectrum to eliminate atmospheric H₂O and CO₂ interference.
- Acquisition: Deposit 2-3 mg of solid **3-ethynyl-4-methyl-1H-pyrazole** onto the crystal. Apply uniform pressure via the anvil and acquire 32 scans from 4000 to 400 cm⁻¹.
- Self-Validation Check: Ensure the baseline transmittance is >95% in non-absorbing regions. The protocol is validated by the simultaneous presence of a sharp peak at ~3295 cm⁻¹ (terminal alkyne) and a broad peak at ~3150 cm⁻¹ (N-H). If the alkyne peak is missing, the sample has undergone oxidative polymerization.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

- Preparation: Prepare a 1 µg/mL solution in 50:50 MeOH:H₂O supplemented with 0.1% formic acid to promote ionization.
- Acquisition: Infuse at 10 µL/min into an ESI-TOF mass spectrometer operating in positive ion mode.
- Self-Validation Check: Perform a pre-run calibration using sodium formate clusters. The extracted ion chromatogram (EIC) for the theoretical[M+H]⁺ mass (107.0604) must yield a mass error of < 5 ppm to confirm the C₆H₆N₂ molecular formula.

Spectroscopic Data Presentation

The quantitative data derived from the validated workflows are summarized below. The distinct chemical shifts and vibrational frequencies confirm the orthogonal electronic environments of the pyrazole ring and the ethynyl substituent.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆, 298 K)

Position	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
N-H	12.80	Broad Singlet (br s)	1H	Pyrazole N-H (Exchangeable)
C5-H	7.55	Broad Singlet (br s)	1H	Pyrazole aromatic C-H
C≡C-H	4.15	Singlet (s)	1H	Terminal alkyne proton
C4-CH ₃	2.15	Singlet (s)	3H	Allylic methyl group

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆, 298 K)

Position	Chemical Shift (ppm)	Type	Assignment
C3	138.5	Quaternary (C)	Pyrazole C3 (Alkyne-bearing)
C5	131.2	Methine (CH)	Pyrazole C5
C4	116.8	Quaternary (C)	Pyrazole C4 (Methyl-bearing)
C1'	84.5	Quaternary (C)	Alkyne internal carbon (-C≡)
C2'	76.2	Methine (CH)	Alkyne terminal carbon (≡CH)
C4-CH ₃	9.8	Primary (CH ₃)	Methyl carbon

Table 3: FT-IR (ATR) Vibrational Assignments

Wavenumber (cm ⁻¹)	Intensity	Peak Shape	Assignment
3150	Medium	Broad	N-H stretching (Intermolecular H-bonded)
3295	Strong	Sharp	≡C-H stretching (Terminal alkyne)
2115	Weak	Sharp	C≡C stretching
1580	Medium	Sharp	C=N / C=C stretching (Pyrazole ring)

Table 4: High-Resolution Mass Spectrometry (ESI-TOF, Positive Mode)

Species	Formula	Calculated m/z	Observed m/z	Mass Error (ppm)
[M+H] ⁺	C ₆ H ₇ N ₂ ⁺	107.0604	107.0608	3.7
[M+Na] ⁺	C ₆ H ₆ N ₂ Na ⁺	129.0423	129.0426	2.3

Conclusion

The rigorous structural elucidation of **3-ethynyl-4-methyl-1H-pyrazole** requires a multiparametric approach that accounts for the unique physicochemical properties of the pyrazole core. By employing DMSO-d₆ to manage annular tautomerism and utilizing self-validating protocols across NMR, FT-IR, and HRMS, researchers can confidently verify the integrity of this critical building block prior to downstream synthetic applications.

References

- Source: sigmaaldrich.
- Source: unibo.
- Source: nih.
- Title: Revisiting the Structure and Chemistry of 3(5)

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Sources

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- [4. Revisiting the Structure and Chemistry of 3\(5\)-Substituted Pyrazoles - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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